molecular formula C22H15N3O3S3 B4843136 N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]quinoline-8-sulfonamide

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]quinoline-8-sulfonamide

Cat. No.: B4843136
M. Wt: 465.6 g/mol
InChI Key: SCJRVKWKLBUINX-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]quinoline-8-sulfonamide is a complex organic compound that features a benzothiazole moiety, a quinoline ring, and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as pharmacology and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]quinoline-8-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through a condensation reaction between 2-aminothiophenol and a suitable aldehyde.

    Attachment of Sulfanyl Group: The sulfanyl group is introduced by reacting the benzothiazole derivative with a thiol compound.

    Formation of Quinoline Ring: The quinoline ring is synthesized via a Skraup reaction, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Sulfonamide Formation: The final step involves the reaction of the quinoline derivative with sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]quinoline-8-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]quinoline-8-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]quinoline-8-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole moieties, such as 2-mercaptobenzothiazole.

    Quinoline Derivatives: Compounds with similar quinoline rings, such as chloroquine and quinine.

    Sulfonamide Derivatives: Compounds with similar sulfonamide groups, such as sulfanilamide and sulfamethoxazole.

Uniqueness

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]quinoline-8-sulfonamide is unique due to its combination of benzothiazole, quinoline, and sulfonamide moieties. This unique structure imparts specific chemical and biological properties that are not found in other compounds with only one or two of these functional groups.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O3S3/c26-17-11-10-15(13-19(17)30-22-24-16-7-1-2-8-18(16)29-22)25-31(27,28)20-9-3-5-14-6-4-12-23-21(14)20/h1-13,25-26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJRVKWKLBUINX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=CC(=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]quinoline-8-sulfonamide
Reactant of Route 2
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]quinoline-8-sulfonamide
Reactant of Route 3
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]quinoline-8-sulfonamide
Reactant of Route 4
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]quinoline-8-sulfonamide
Reactant of Route 5
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]quinoline-8-sulfonamide
Reactant of Route 6
Reactant of Route 6
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]quinoline-8-sulfonamide

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